REACTION_SMILES
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[CH3:16][CH2:17][O:18][C:19](=[O:20])[CH3:21].[CH3:22][OH:23].[CH3:24][OH:25].[Cl:1][c:2]1[cH:3][c:4]([CH2:5][c:6]2[cH:7][cH:8][c:9]([CH:11]=[O:12])[s:10]2)[cH:13][cH:14][cH:15]1.[NH3:26]>>[Cl:1][c:2]1[cH:3][c:4]([CH2:5][c:6]2[cH:7][cH:8][c:9]([CH2:11][NH2:26])[s:10]2)[cH:13][cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Cc2cccc(Cl)c2)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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NCc1ccc(Cc2cccc(Cl)c2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |